

Introduction: Unveiling a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: *2-bromo-N-cyclohexyl-5-fluorobenzamide*

Cat. No.: *B1599761*

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In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. **2-bromo-N-cyclohexyl-5-fluorobenzamide** emerges as a compound of significant interest, not for its intrinsic biological activity, but for its potential as a highly versatile synthetic intermediate. Its structure, featuring a trifecta of reactive sites—an amide linkage, an aryl bromide, and an aryl fluoride—offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering researchers and drug development professionals a technical overview of its utility in constructing complex molecular architectures.

The presence of the aryl bromide is particularly noteworthy, as it serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents.^{[1][2]} This capability, combined with the electronic influence of the fluorine atom and the conformational properties of the N-cyclohexyl group, makes this molecule a valuable scaffold for generating libraries of novel compounds for screening and development.^[3]

Core Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized based on its structure and available database information. These properties are essential for planning reactions, purification, and storage.

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 951884-99-4 | [4][5] |
| Molecular Formula | C ₁₃ H ₁₅ BrFNO | [4][6] |
| Molecular Weight | 300.18 g/mol | [4][6] |
| IUPAC Name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | [6] |
| Appearance | Likely a solid at room temperature | [7] |
| Purity | ≥99% (as commercially available) | [5] |
| Application | Pharmaceutical intermediate | [5] |

Note: Physical properties such as melting point and solubility are not readily available in the cited literature and would need to be determined experimentally.

Synthesis of the Scaffold: A Practical Approach

The synthesis of **2-bromo-N-cyclohexyl-5-fluorobenzamide** is a straightforward process, typically achieved through the formation of an amide bond between a 2-bromo-5-fluorobenzoic acid derivative and cyclohexylamine.[8] The most common laboratory methods involve either activating the carboxylic acid with a coupling agent or converting it to a more reactive acyl chloride.

Method: Carboxylic Acid and Amine Coupling

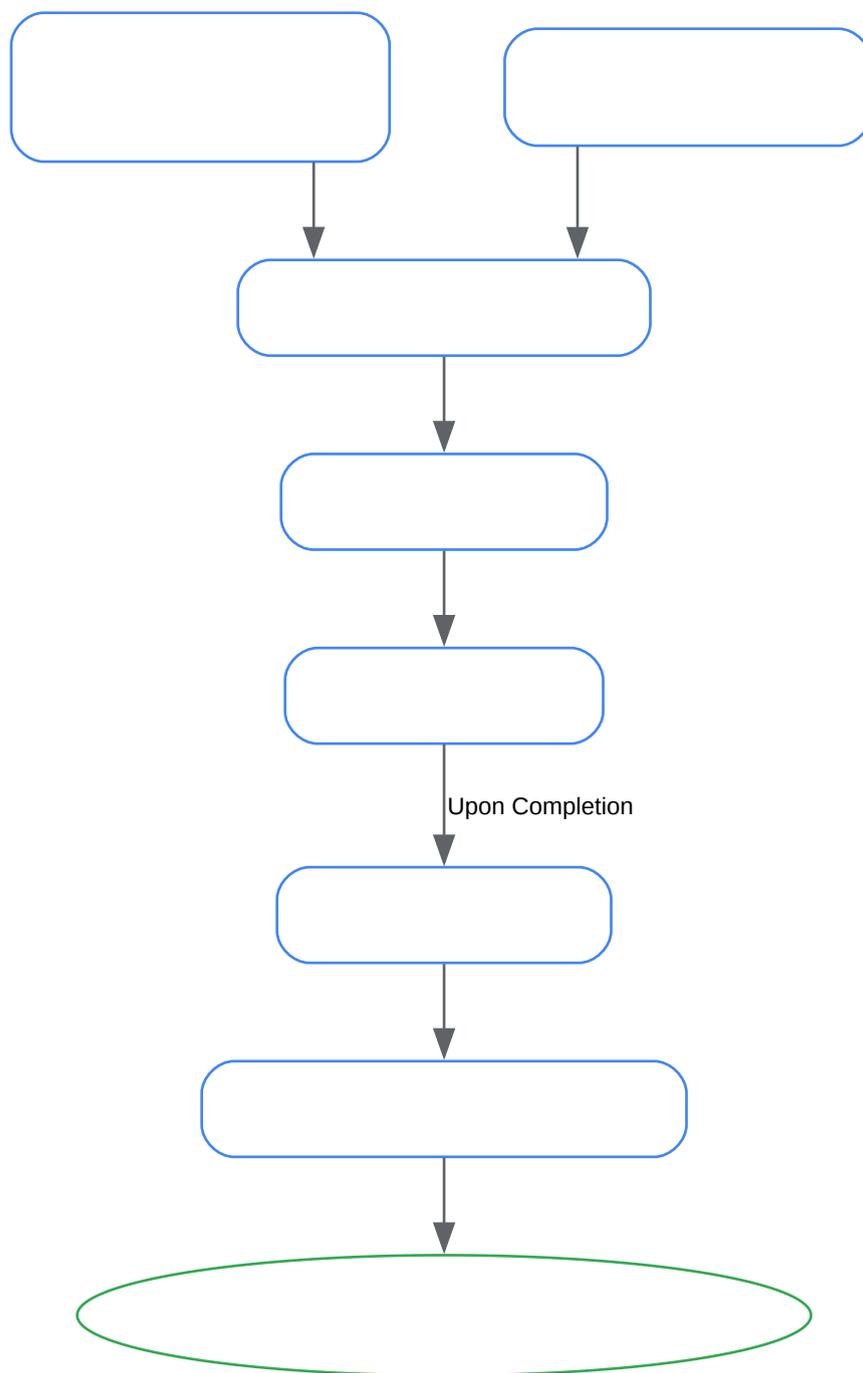
This method is often preferred due to its milder conditions and the wide availability of modern coupling reagents, which minimize side reactions.[9]

Experimental Protocol: Synthesis via EDC/HOBt Coupling

- **Reaction Setup:** In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and

cyclohexylamine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

- Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the exothermic reaction upon adding the coupling agent and to suppress potential side reactions, such as racemization if chiral centers were present.[\[10\]](#)
- Addition of Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution. The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then intercepted by HOBt to form an active ester, a more stable intermediate that reacts cleanly with the amine.[\[10\]](#)
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Dilute the reaction mixture with Ethyl Acetate.
 - Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **2-bromo-N-cyclohexyl-5-fluorobenzamide**.



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General workflow for benzamide synthesis.

Chemical Reactivity and Synthetic Utility

The true value of **2-bromo-N-cyclohexyl-5-fluorobenzamide** lies in the differential reactivity of its functional groups. This allows for selective chemical transformations at distinct points on

the molecule.

Amide Bond Hydrolysis

The amide bond, while generally stable, can be cleaved under forcing acidic or basic conditions.^{[11][12]} This reaction is typically slow and often requires heating.^{[13][14]}

- **Acidic Hydrolysis:** Refluxing with a strong acid (e.g., aq. HCl or H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are 2-bromo-5-fluorobenzoic acid and a cyclohexylammonium salt.^{[14][15]}
- **Basic Hydrolysis:** Heating with a strong base (e.g., aq. NaOH) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.^[13] This yields the sodium salt of 2-bromo-5-fluorobenzoic acid and cyclohexylamine.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The carbon-bromine bond is the most versatile reaction site on the molecule, serving as a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.^{[16][17]}

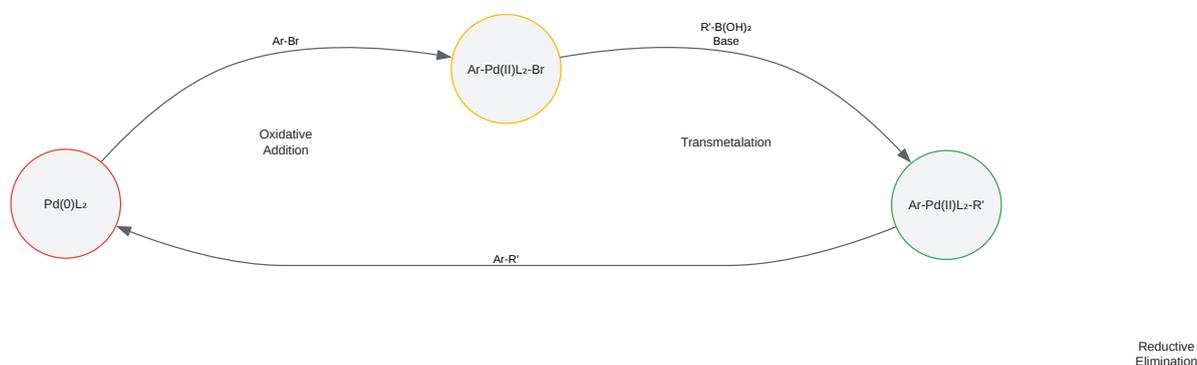
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.^[2] This is one of the most powerful methods for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.^{[18][19]}

The choice of palladium catalyst, ligand, and base is crucial for reaction success. The general reactivity for halides in Suzuki coupling is R-I > R-Br >> R-Cl, making the bromo-substituent the ideal site for selective reaction.^{[2][20]}

Experimental Protocol: General Suzuki-Miyaura Coupling

- **Reaction Setup:** To a dry Schlenk flask, add **2-bromo-N-cyclohexyl-5-fluorobenzamide** (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the transmetalation step.
- Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
- Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the residue via column chromatography.



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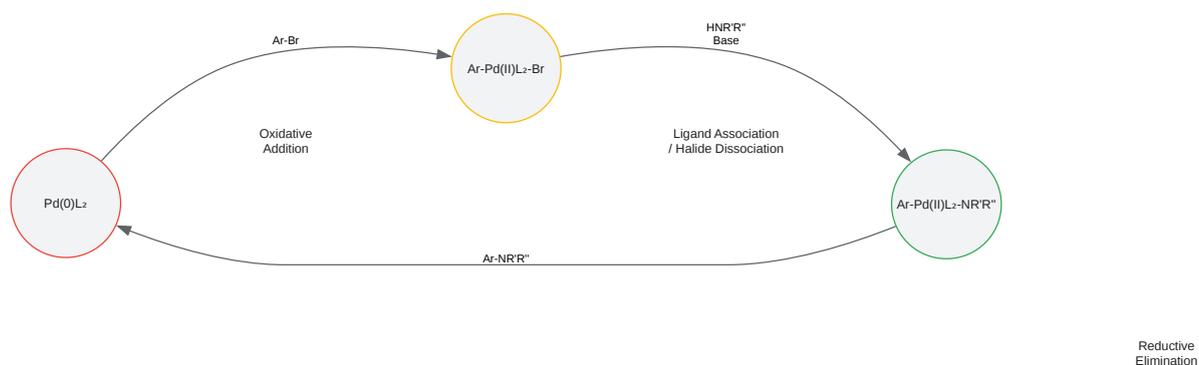
Catalytic cycle of the Suzuki-Miyaura coupling.

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.^[1] It facilitates the coupling of the aryl bromide with a primary or secondary amine, a transformation that is otherwise difficult to achieve.^[21] This reaction is instrumental in the synthesis of many pharmaceuticals.^[22]

The reaction requires a palladium catalyst, a specialized phosphine ligand (which is critical for facilitating the reductive elimination step), and a strong, non-nucleophilic base like sodium tert-butoxide.^{[17][23]}

Experimental Protocol: General Buchwald-Hartwig Amination

- **Reaction Setup:** In a glovebox or under an inert atmosphere, combine **2-bromo-N-cyclohexyl-5-fluorobenzamide** (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
- **Solvent and Reaction:** Add an anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane). Seal the vessel and heat (typically 80-110 °C) until the starting material is consumed as per TLC/LC-MS analysis.
- **Work-up and Purification:** Cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.



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Catalytic cycle of the Buchwald-Hartwig amination.

Reactivity of the Aryl Fluoride

The fluorine substituent is generally much less reactive towards nucleophilic aromatic substitution and palladium-catalyzed coupling compared to bromine.[24] Its primary role is electronic; as a highly electronegative atom, it acts as a weak deactivating group for electrophilic aromatic substitution via the inductive effect.[25] This electronic perturbation can subtly influence the reactivity at other positions and the overall properties of the molecule and its derivatives.

Conclusion and Outlook

2-bromo-N-cyclohexyl-5-fluorobenzamide is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its key feature is the aryl bromide moiety, which provides a reliable and versatile handle for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling

methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The orthogonal reactivity of the amide bond and the electronic influence of the fluorine atom further enhance its utility as a scaffold. By providing a clear understanding of its synthesis and chemical reactivity, this guide empowers scientists to effectively leverage this building block in the creation of novel and complex molecules.

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